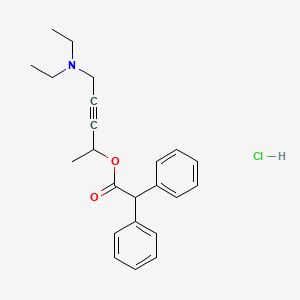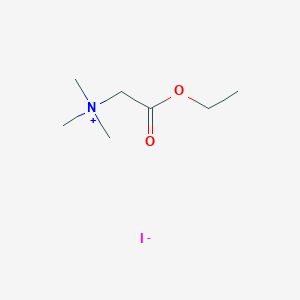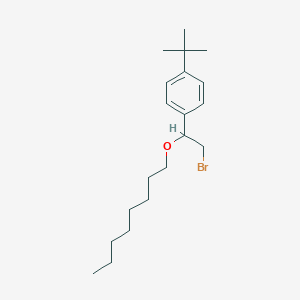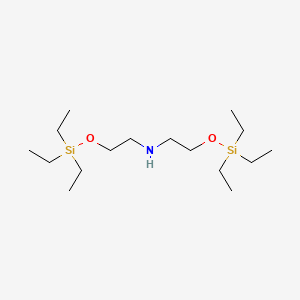
Iminobis(ethyleneoxy)bis(triethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iminobis(ethyleneoxy)bis(triethylsilane) is a chemical compound with the molecular formula C16H39NO2Si2. It is characterized by the presence of silicon, nitrogen, and oxygen atoms within its structure, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iminobis(ethyleneoxy)bis(triethylsilane) typically involves the reaction of ethylene oxide with triethylsilane in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product formation. The process may also involve purification steps to isolate the compound from by-products .
Industrial Production Methods
Industrial production of Iminobis(ethyleneoxy)bis(triethylsilane) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. The industrial process is optimized for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
Iminobis(ethyleneoxy)bis(triethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: It can undergo substitution reactions where the ethyleneoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperature and pH to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include silanol derivatives, reduced silane compounds, and substituted silane compounds. These products have various applications in different fields .
Scientific Research Applications
Iminobis(ethyleneoxy)bis(triethylsilane) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: The compound is utilized in the development of biocompatible materials and as a cross-linking agent in biomolecular studies.
Industry: The compound is used in the production of specialty polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Iminobis(ethyleneoxy)bis(triethylsilane) involves its interaction with molecular targets through its silicon, nitrogen, and oxygen atoms. These interactions can lead to the formation of stable complexes and facilitate various chemical transformations. The pathways involved include coordination with metal ions and participation in catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
Iminobis(ethyleneoxy)diphenylsilane: Similar in structure but with phenyl groups instead of ethyl groups.
Bis(imino)pyridyl complexes: These complexes share the imino functional group but differ in their overall structure and applications.
Uniqueness
Iminobis(ethyleneoxy)bis(triethylsilane) is unique due to its specific combination of ethyleneoxy and triethylsilane groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
20467-09-8 |
|---|---|
Molecular Formula |
C16H39NO2Si2 |
Molecular Weight |
333.66 g/mol |
IUPAC Name |
2-triethylsilyloxy-N-(2-triethylsilyloxyethyl)ethanamine |
InChI |
InChI=1S/C16H39NO2Si2/c1-7-20(8-2,9-3)18-15-13-17-14-16-19-21(10-4,11-5)12-6/h17H,7-16H2,1-6H3 |
InChI Key |
VGCSZQNSUNRTPB-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OCCNCCO[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


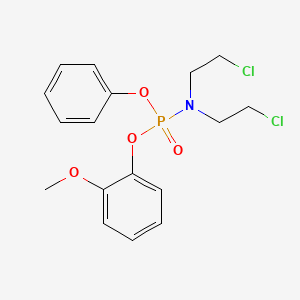
![2-[(4-Oxopentyl)sulfanyl]ethyl acetate](/img/structure/B14702709.png)
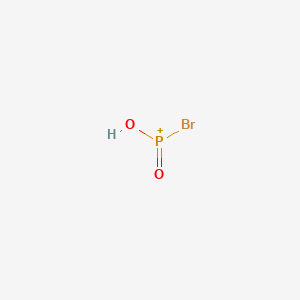
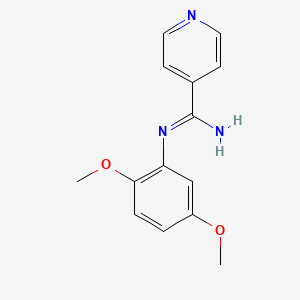
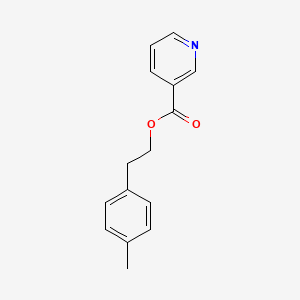
![6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702728.png)
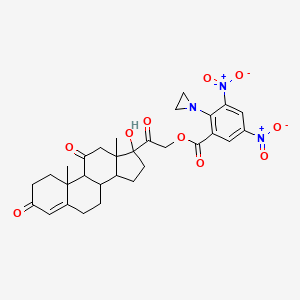

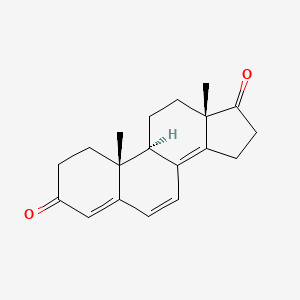
![1-Ethyl-1h-naphtho[1,8-de][1,2,3]triazine](/img/structure/B14702759.png)
